8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline
Overview
Description
8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties
Mechanism of Action
Target of Action
Quinoline derivatives have been found to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity . They are also known to exhibit excellent anti-TB properties .
Mode of Action
Quinoline compounds are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some quinoline derivatives inhibit the growth of bacteria and Mycobacterium tuberculosis .
Biochemical Pathways
Quinoline compounds are known to interfere with various biochemical pathways, leading to their wide range of biological activities .
Pharmacokinetics
Quinoline compounds generally have good bioavailability due to their ability to permeate bacterial cells .
Result of Action
Quinoline compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity . They are also known to exhibit excellent anti-TB properties .
Action Environment
The action of quinoline compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enoyl-ACP reductase, an enzyme involved in fatty acid synthesis in bacteria . This inhibition disrupts the bacterial cell membrane, leading to cell death. Additionally, this compound interacts with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . By inhibiting these enzymes, the compound effectively halts bacterial growth and proliferation.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In bacterial cells, it disrupts cell membrane integrity and inhibits DNA replication, leading to cell death . In mammalian cells, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enoyl-ACP reductase, DNA gyrase, and topoisomerase IV, inhibiting their enzymatic activities . This binding disrupts the normal functioning of these enzymes, leading to the inhibition of fatty acid synthesis and DNA replication in bacteria. In mammalian cells, this compound can activate caspase enzymes, leading to apoptosis . The compound also interacts with various signaling molecules, modulating cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as increased apoptosis and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antibacterial and anticancer activities with minimal toxicity . At higher doses, it can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of metabolites . These metabolites can further undergo conjugation reactions, resulting in their excretion from the body. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can permeate cell membranes due to its lipophilic nature, allowing it to accumulate in different cellular compartments . Transporters such as P-glycoprotein can influence the compound’s distribution by facilitating its efflux from cells . Additionally, binding proteins can sequester the compound, affecting its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its effects. For example, the compound’s localization to mitochondria can promote apoptosis by inducing mitochondrial membrane permeabilization and cytochrome c release . Similarly, its presence in the nucleus can modulate gene expression by interacting with transcription factors and DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline typically involves the following steps:
Aromatic Nucleophilic Substitution: The starting material, 8-chloroquinoline, undergoes nucleophilic substitution with piperazine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs for treating diseases like cancer and malaria.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Piperaquine: Another antimalarial compound with a piperazine moiety.
Quinoline Derivatives: Various quinoline derivatives with different substituents and biological activities.
Uniqueness
8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline is unique due to its trifluoromethyl group, which enhances its biological activity and stability compared to other quinoline derivatives . This makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
8-chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3/c15-10-3-1-2-9-11(21-6-4-19-5-7-21)8-12(14(16,17)18)20-13(9)10/h1-3,8,19H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLMHFWBDILTEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC3=C2C=CC=C3Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401203025 | |
Record name | 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401203025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401567-90-6 | |
Record name | 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401567-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401203025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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